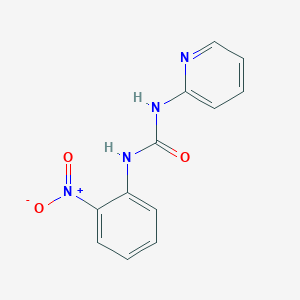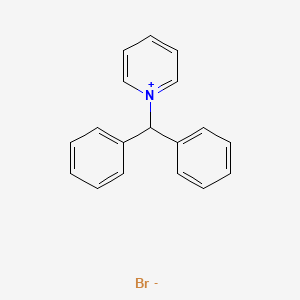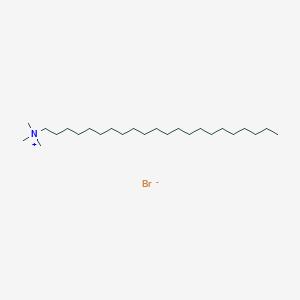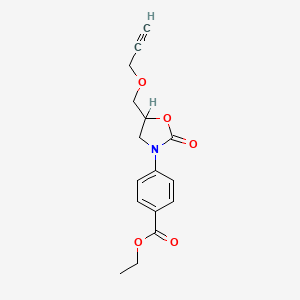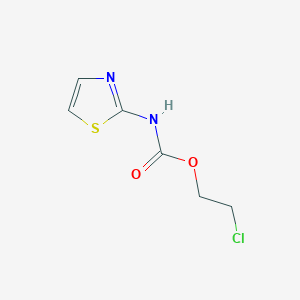
2-Chloroethyl 1,3-thiazol-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl 1,3-thiazol-2-ylcarbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
The synthesis of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate typically involves the reaction of 2-amino-1,3-thiazole with chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2-Chloroethyl 1,3-thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl 1,3-thiazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to cell death. The molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl 1,3-thiazol-2-ylcarbamate can be compared with other thiazole derivatives such as:
2,2,2-Trichloroethyl 1,3-thiazol-2-ylcarbamate: Similar in structure but with different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring, which can alter their chemical properties and applications.
Thiazolidines: Reduced forms of thiazoles with different reactivity and biological activities.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
23855-56-3 |
|---|---|
Molekularformel |
C6H7ClN2O2S |
Molekulargewicht |
206.65 g/mol |
IUPAC-Name |
2-chloroethyl N-(1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c7-1-3-11-6(10)9-5-8-2-4-12-5/h2,4H,1,3H2,(H,8,9,10) |
InChI-Schlüssel |
KXXDBEWCTRHXRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


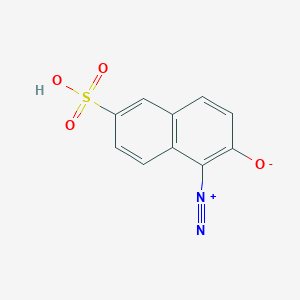
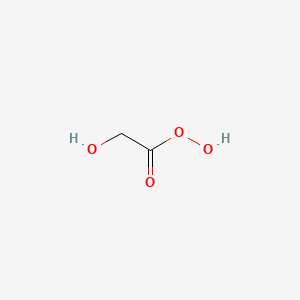
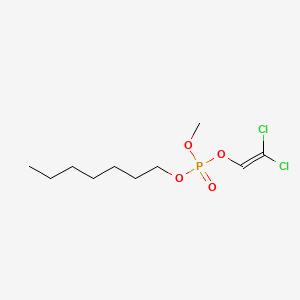
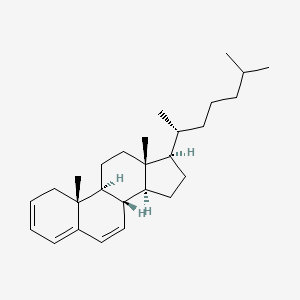

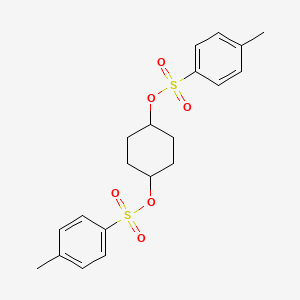
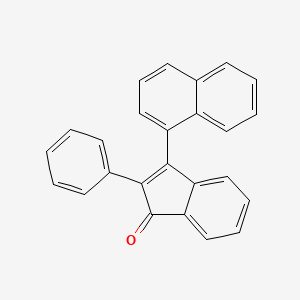
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
